1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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Overview
Description
1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C13H14BrNO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached via a methoxycarbonyl linkage.
Preparation Methods
The synthesis of 1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves the reaction of 4-bromobenzyl alcohol with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Scientific Research Applications
1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in the target protein, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-{[(4-Chlorophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: This compound features a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.
1-{[(4-Methylphenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: The presence of a methyl group can influence the compound’s steric and electronic properties, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c14-10-5-3-9(4-6-10)8-19-13(18)15-7-1-2-11(15)12(16)17/h3-6,11H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOZVRYXMLVHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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